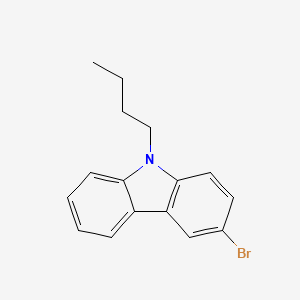

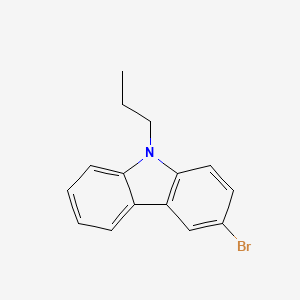

3-Bromo-9-butyl-9H-carbazole

説明

3-Bromo-9H-carbazole is an aryl hydrocarbon receptor agonist . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also a popular building block for the synthesis of dopant or host materials used in the application of highly efficient phosphorescent and TADF OLEDs .

Synthesis Analysis

The synthesis of 3-Bromo-9H-carbazole involves a solution of N-bromosuccinimide in dimethylformamide being added dropwise to a solution of carbazole in dimethylformamide at 0°C. The reaction mixture is then stirred at room temperature for 24 hours . Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence .Molecular Structure Analysis

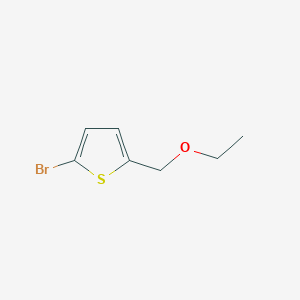

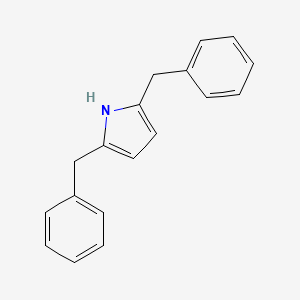

The molecular structure of 3-Bromo-9H-carbazole is nearly planar . The carbazole skeleton makes a dihedral angle with the butyl chain . The butyl chain adopts a trans conformation .Chemical Reactions Analysis

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Conjugated monomers of carbazole derivatives and their polymers attract interest due to their suitability in a broad range of applications . Blocked at 3-position, 3-Bromo-9H-carbazole derivatives reduce the chance of being oxidised to form excimers or oligomers .Physical And Chemical Properties Analysis

3-Bromo-9H-carbazole has a molecular formula of C12H8BrN and an average mass of 246.103 Da . It is an isomer to 2-Bromo-9H-carbazole with the only difference being that 9H-carbazole is mono-brominated at 3-position .科学的研究の応用

Organic Light-Emitting Diode (OLED) Development

3-Bromo-9-butyl-9H-carbazole is used as an intermediate for the synthesis of dopant or host materials in OLEDs. Its application in highly efficient phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs is notable due to its ability to influence the emission color and efficiency .

Environmental Testing and Research

As an aryl hydrocarbon receptor agonist, this compound serves as a standard for environmental testing, particularly in the study of halogenated carbazoles’ biological potency and environmental impact .

Host Material for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)

Carbazole-based compounds, including derivatives like 3-Bromo-9-butyl-9H-carbazole, are widely utilized as host materials for efficient green and red PhOLEDs due to their favorable triplet energies .

Electrical and Electrochemical Applications

The versatility in functionalization of carbazole-based compounds allows for their use in electrical and electrochemical applications. They exhibit excellent electrical properties, good environmental stability, and unique optical properties .

Electropolymerization

Carbazole derivatives are involved in electropolymerization processes. This includes the synthesis of novel organic molecules by incorporating various functional groups into the carbazole structure, which can be electrocoated on different substrates .

作用機序

Target of Action

3-Bromo-9-butyl-9H-carbazole is a derivative of carbazole, a heterocyclic compound . Carbazole and its derivatives are known for their high hole transporting capabilities and strong fluorescence . They are often used in the synthesis of dopant or host materials, particularly in the application of highly efficient phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs .

Mode of Action

The mode of action of 3-Bromo-9-butyl-9H-carbazole is primarily through its interaction with its targets in the OLEDs. The compound is mono-brominated at the 3-position, which reduces the chance of being oxidized to form excimers or oligomers . This property makes it a popular building block for the synthesis of dopant or host materials .

Biochemical Pathways

The biochemical pathways affected by 3-Bromo-9-butyl-9H-carbazole are primarily related to its role in the construction of OLEDs. The compound contributes to the high efficiency of these devices by reducing the chance of oxidation and formation of excimers or oligomers .

Result of Action

The result of the action of 3-Bromo-9-butyl-9H-carbazole is the creation of highly efficient phosphorescent and TADF OLEDs . Devices using this compound as a host material have achieved high device efficiencies .

Action Environment

The action of 3-Bromo-9-butyl-9H-carbazole can be influenced by environmental factors. For instance, the efficiency of OLEDs can be affected by temperature, humidity, and the presence of oxygen . Therefore, the compound’s action, efficacy, and stability may vary depending on these environmental conditions.

Safety and Hazards

特性

IUPAC Name |

3-bromo-9-butylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN/c1-2-3-10-18-15-7-5-4-6-13(15)14-11-12(17)8-9-16(14)18/h4-9,11H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFWTMKDHOORBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-9-butyl-9H-carbazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Dimethylamino)methyl]cyclopropanecarboxylic acid](/img/structure/B6322826.png)

![5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine](/img/structure/B6322830.png)